Asp-Trp

描述

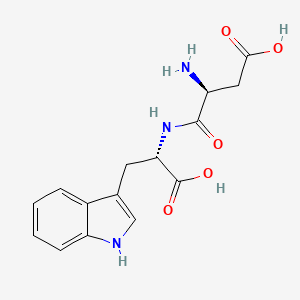

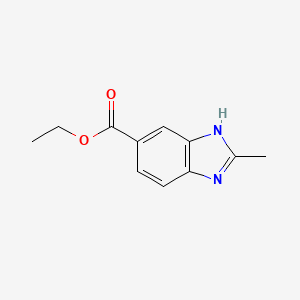

“Asp-Trp” is a dipeptide composed of the amino acids aspartic acid (Asp) and tryptophan (Trp). Aspartic acid is a negatively charged amino acid involved in the active sites of many enzymes and proteins, while tryptophan is a large hydrophobic amino acid . The combination of these two amino acids can be found in various proteins and peptides .

Synthesis Analysis

The synthesis of tryptophan (Trp) from chorismate involves a series of reactions, including the formation of anthranilate by anthranilate synthase (AS). Anthranilate is then converted into Trp through five-step reactions . In a study, a feedback-insensitive mutant of OASA1 gene in rice was found to result in up to 180-fold increase in Trp accumulation . Another study reported the generation of an L-Trp overproducer, TPD5, in E. coli, which led to an increase in L-Trp titer to 3.18 g/L .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using tools like PepDraw . The structure of the dipeptide would be influenced by the properties of the individual amino acids. For instance, the presence of the aromatic ring in the side chain of Trp allows it to fit into a hydrophobic pocket of an enzyme .

Chemical Reactions Analysis

The isomerization of aspartic acid proceeds through the formation of a cyclic succinimide intermediate. Four types of Asp variants (L-Asp, D-Asp, L-isoAsp, and D-isoAsp), as well as L- and D-succinimide intermediates (Asu), have been reported as the products of Asp isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using tools like the Peptide Analyzing Tool provided by Thermo Fisher Scientific . This tool can calculate, estimate, and predict features of a peptide based on its amino acid sequence, including charge-pH map, pI, hydrophobicity, and mass .

科学研究应用

1. 参与色氨酸生物合成

色氨酸 (Trp) 是一种参与各种代谢过程的关键氨基酸。研究表明,在色氨酸生物合成中起关键作用的酶 - 邻氨基苯甲酸合酶 (AS),在各种生物中发挥作用。例如,表达反馈抗性邻氨基苯甲酸合酶 α 亚基基因 OASA1D 的转基因拟南芥植物表现出不同的色氨酸合成水平,影响了吲哚葡萄糖异硫氰酸酯和卡麦莱素等次级代谢 (Ishihara 等人,2006 年)。类似地,色氨酸积累高的转基因大豆种子显示出改善的营养品质,而其他芳香族化合物没有显着变化,这表明了一种提高粮食豆类营养价值的潜在方法 (Ishimoto 等人,2010 年)。

2. 在植物防御机制中的潜力

对玉米愈伤组织的研究表明,修饰调节色氨酸生物合成的 ASA2 基因可以导致色氨酸产量的增加。据信这种增加可以增强植物的防御机制,提供一种提高作物抗逆性和营养品质的方法 (Abdelrahman 等人,2017 年)。

3. 在蛋白质结构和功能中的作用

酵母天冬氨酰-tRNA 合酶与 tRNA(Asp) 复合物的研究强调了 Asp-Trp 在蛋白质合成和功能中的关键作用。酶和 tRNA 之间的相互作用影响 tRNA 分子的构象,影响氨基酸识别和结合。这项研究提供了对蛋白质合成基本过程的见解 (Ruff 等人,1991 年)。

4. 对基因表达和 mRNA 修饰的影响

This compound 存在于 WD 重复蛋白等蛋白质中,这些蛋白质存在于所有真核生物中,这突出了它们在各种细胞功能中的调节作用。这些功能包括细胞分裂、基因转录和 mRNA 修饰,展示了 this compound 在生物过程中的应用多样性 (Neer 等人,1994 年)。

5. 了解 RNA 编辑机制

对大鼠 tRNA(Asp) 的研究表明,涉及反密码子附近位置嘧啶转换的 RNA 编辑对于产生主要的细胞质 tRNA(Asp) 至关重要。这一发现为真核生物的转录后修饰和 RNA 编辑过程提供了重要的见解 (Beier 等人,1992 年)。

作用机制

Target of Action

Peptides can act as either agonists or antagonists by binding to receptors on the cell surface . They can also access intracellular spaces through either clathrin-mediated endocytosis or clathrin-independent endocytosis .

Mode of Action

For instance, Iberiotoxin, a peptide, binds to the outer face of large-conductance calcium-activated potassium channels with high affinity . It selectively inhibits the current by decreasing both the probability of opening and the open time of the channel .

Biochemical Pathways

Tryptophan (Trp) metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . The 5-HT metabolic pathway is initiated by Trp being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become 5-HT .

Pharmacokinetics

The initial oral dosage of Semaglutide is 3 mg once a day for 30 days, then increased to 7mg once daily for 30 days .

Result of Action

For instance, Kentsin, a tetrapeptide, is a contraceptive peptide first isolated from female hamsters . Achatin-I, another tetrapeptide, is a neuroexcitatory peptide from the giant African snail .

Action Environment

It also provides guidelines for handling and storage, indicating that environmental factors can influence the compound’s action, efficacy, and stability .

安全和危害

未来方向

The future directions for “Asp-Trp” research could involve further exploration of its role in various biological processes and its potential applications. For instance, in the field of astronomical polarimetry, the combination of optical/infrared interferometry with polarimetry provides a new tool for stellar astrophysics .

生化分析

Biochemical Properties

Asp-Trp interacts with various enzymes, proteins, and other biomolecules. The aspartic acid component of this compound is known for its role in enzyme active sites, contributing to catalysis and substrate binding . Tryptophan, on the other hand, is involved in protein structure and function due to its large indole side chain . These interactions are crucial for the biochemical reactions involving this compound .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, tryptophan metabolites can regulate physiological functions such as inflammation, metabolism, immune responses, and neurological function .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, tryptophan metabolites can signal through cellular receptors, which exhibit expression that is tissue-specific and is regulated temporarily after stimulation by inflammatory cues .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the levels or ratios of tryptophan metabolites are significantly associated with many clinical features . Detailed studies on the dosage effects of this compound in animal models are still needed.

Metabolic Pathways

This compound is involved in various metabolic pathways. Tryptophan, one of the components of this compound, primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

属性

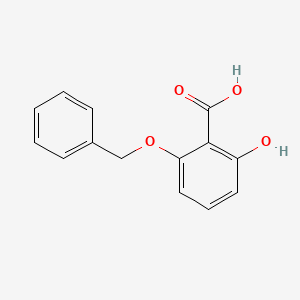

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c16-10(6-13(19)20)14(21)18-12(15(22)23)5-8-7-17-11-4-2-1-3-9(8)11/h1-4,7,10,12,17H,5-6,16H2,(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARXTZFGQZBYFO-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312630 | |

| Record name | L-α-Aspartyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-79-5 | |

| Record name | L-α-Aspartyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71835-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Aspartyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Asp-Trp exert its antihypertensive effect?

A1: this compound demonstrates inhibitory activity against Angiotensin I-Converting Enzyme (ACE). [] This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound can potentially contribute to lowering blood pressure. []

Q2: Does this compound interact with DNA?

A2: Yes, research suggests that this compound can bind to DNA. Studies using UV-visible absorption spectroscopy, circular dichroism, and molecular modeling indicate that the peptide interacts with the major groove of DNA. [] This interaction may influence gene expression. []

Q3: Can this compound influence cell differentiation?

A3: In pancreatic cell cultures, this compound has been shown to modulate the expression of several genes involved in cell differentiation. Notably, it increased the expression of PDX1, NGN3, PAX6, FOXA2, NKX2-2, NKX6.1, and PAX4, while decreasing the expression of MNX1 and HOXA3. [] This suggests a potential role for this compound in pancreatic cell development. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H17N3O5. Its molecular weight is 319.32 g/mol.

Q5: Can this compound be incorporated into drug delivery systems?

A5: While specific research on incorporating this compound into drug delivery systems is limited within the provided research papers, peptides, in general, can be incorporated into various drug delivery systems. Further research would be needed to determine the feasibility and efficacy of incorporating this compound into specific drug delivery vehicles.

Q6: Does this compound exhibit any catalytic activity?

A7: Based on the provided research papers, this compound has not been reported to possess intrinsic catalytic activity. Its biological activity primarily stems from its ability to interact with specific target proteins, such as ACE and potential binding sites on DNA. [, ]

Q7: Has molecular modeling been used to study this compound?

A8: Yes, molecular modeling techniques have been employed to investigate the interaction of this compound with DNA. [] This research suggests that this compound binds to the major groove of DNA, potentially impacting gene expression. []

Q8: Can docking studies predict the ACE-inhibitory activity of this compound?

A9: One study used AutoDock Vina to predict the ACE-inhibitory potential of various dipeptides, including this compound. [] The study found a correlation between the docking scores and the experimentally determined IC50 values for this compound, suggesting that docking studies could be helpful in predicting its ACE-inhibitory activity. []

Q9: How do structural modifications of this compound affect its ACE-inhibitory activity?

A10: While the provided research papers primarily focus on this compound itself, broader research on ACE inhibitors highlights the importance of specific structural features for their activity. For instance, the presence of a hydrophobic C-terminal amino acid, such as tryptophan in this compound, is known to be crucial for binding to ACE. [] Modifications to this region could significantly impact the peptide's ACE-inhibitory potency.

Q10: What strategies can be employed to enhance the stability and bioavailability of this compound?

A10: Although specific formulation strategies for this compound are not detailed in the provided papers, various approaches can be considered for peptides in general. These include:

Q11: Has the antihypertensive effect of this compound been demonstrated in vivo?

A12: One study found that oral administration of a chum salmon head hydrolysate containing this compound significantly decreased the systolic blood pressure of spontaneously hypertensive rats. [] This result suggests that this compound may have an antihypertensive effect in vivo, warranting further investigation.

Q12: Are there any other reported biological activities of this compound?

A13: Apart from its potential antihypertensive effects, a study focusing on identifying peptides that bind to poly(phenylene vinylene) (PPV) found that a peptide containing the this compound sequence showed an affinity for hyperbranched PPV. [] This suggests potential applications in material science and nanotechnology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Poly[(methyl)(aminoethylaminopropyl)siloxane]-poly(dimethylsiloxane)](/img/structure/B3280562.png)